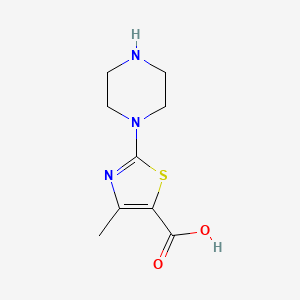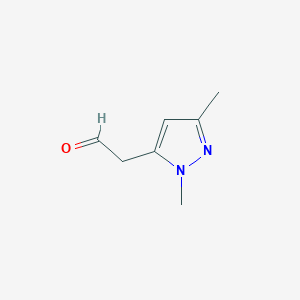
n-Allyl-2-(azetidin-3-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Allyl-2-(azetidin-3-yloxy)acetamide is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound is notable for its azetidine ring, which is a four-membered nitrogen-containing heterocycle. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(azetidin-3-yloxy)acetamide typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
n-Allyl-2-(azetidin-3-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The allyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ceric ammonium nitrate for oxidative deprotection , and various NH-heterocycles for aza-Michael addition .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative deprotection can yield N-unsubstituted β-lactams .
Applications De Recherche Scientifique
n-Allyl-2-(azetidin-3-yloxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds.
Medicine: Investigated for its potential biological activities and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-Allyl-2-(azetidin-3-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various biological targets, potentially leading to therapeutic effects. detailed studies on the exact mechanism of action for this specific compound are limited.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Azetidin-3-yl)acetamide hydrochloride: Another azetidine derivative with similar structural properties.
2-(azetidin-3-yloxy)acetic acid hydrochloride: A related compound with a different functional group.
Uniqueness
n-Allyl-2-(azetidin-3-yloxy)acetamide is unique due to its allyl group, which provides additional reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel derivatives and the exploration of new chemical and biological activities.
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-10-8(11)6-12-7-4-9-5-7/h2,7,9H,1,3-6H2,(H,10,11) |
Clé InChI |
RPDQOCWZODUTMX-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)COC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13615424.png)




![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)



![Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate](/img/structure/B13615489.png)
